

# A Technical Guide to the Solubility of Diammonium Hexachloroosmate, $(\text{NH}_4)_2[\text{OsCl}_6]$

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## Compound of Interest

Compound Name: Ammonium hexachloroosmate(IV)

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## Abstract

Diammonium hexachloroosmate,  $(\text{NH}_4)_2[\text{OsCl}_6]$ , is an inorganic coordination compound with significant applications in catalysis and as a precursor in osmium chemistry. A thorough understanding of its solubility in various solvent systems is critical for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility of  $(\text{NH}_4)_2[\text{OsCl}_6]$  in aqueous and organic solvents. It includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and solubility determination, and a discussion of its reactivity. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide also presents generalized experimental workflows and methodologies that can be adapted for the accurate determination of its solubility.

## Introduction

Diammonium hexachloroosmate, with the chemical formula  $(\text{NH}_4)_2[\text{OsCl}_6]$ , is a salt consisting of two ammonium cations ( $\text{NH}_4^+$ ) and a hexachloroosmate(IV) anion ( $[\text{OsCl}_6]^{2-}$ ). In this complex, the osmium atom is in the +4 oxidation state and is coordinated to six chloride ligands in an octahedral geometry. The compound typically appears as dark-colored, red to purple crystalline powder. Its utility as a precursor for other osmium compounds and its catalytic properties make its solubility a key parameter for researchers in inorganic chemistry, materials science, and drug development.

# Physicochemical Properties

A summary of the key physicochemical properties of diammonium hexachloroosmate is presented in Table 1.

Table 1: Physicochemical Properties of  $(\text{NH}_4)_2[\text{OsCl}_6]$

Property	Value	Reference(s)
Chemical Formula	$(\text{NH}_4)_2[\text{OsCl}_6]$	<a href="#">[1]</a> <a href="#">[2]</a>
Molar Mass	439.01 g/mol	<a href="#">[2]</a>
Appearance	Dark red to purple crystalline powder	<a href="#">[1]</a>
Crystal System	Cubic	<a href="#">[2]</a>
Density	2.93 g/cm <sup>3</sup>	<a href="#">[2]</a>
Melting Point	Decomposes	<a href="#">[2]</a>

## Solubility Profile

### Aqueous Solubility

The solubility of diammonium hexachloroosmate in water is qualitatively described as poor, particularly in cold water.[\[2\]](#) The presence of the ammonium ions suggests that it is a salt, which generally contributes to some degree of aqueous solubility.[\[1\]](#) However, specific quantitative data, such as grams of solute per 100 mL of water at various temperatures, is not readily available in the reviewed literature.

### Organic Solvent Solubility

There is a notable lack of specific quantitative data regarding the solubility of  $(\text{NH}_4)_2[\text{OsCl}_6]$  in common organic solvents such as ethanol, methanol, and acetone. General principles of solubility suggest that as an ionic salt, its solubility would be favored in polar solvents. For context, the solubility of other ammonium salts, such as ammonium metal fluorides, has been observed to decrease with increasing concentrations of ethanol in aqueous mixtures.[\[3\]](#)[\[4\]](#) This

trend is often attributed to the reduction in the dielectric constant of the solvent mixture, which promotes ion pairing and subsequent precipitation.[3]

Table 2: Summary of Qualitative Solubility Data for  $(\text{NH}_4)_2[\text{OsCl}_6]$

Solvent	Temperature	Solubility	Reference(s)
Water	Cold	Poorly soluble	[2]
Water	Not Specified	Soluble	[1]

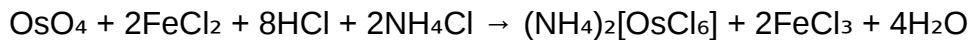
Note: The available data presents some contradiction and lacks quantitative values. Further experimental determination is required for precise solubility characterization.

## Experimental Protocols

### Synthesis of Diammonium Hexachloroosmate

A common method for the synthesis of  $(\text{NH}_4)_2[\text{OsCl}_6]$  involves the reduction of a higher oxidation state osmium species in the presence of ammonium chloride.[2]

Reaction:



Materials:

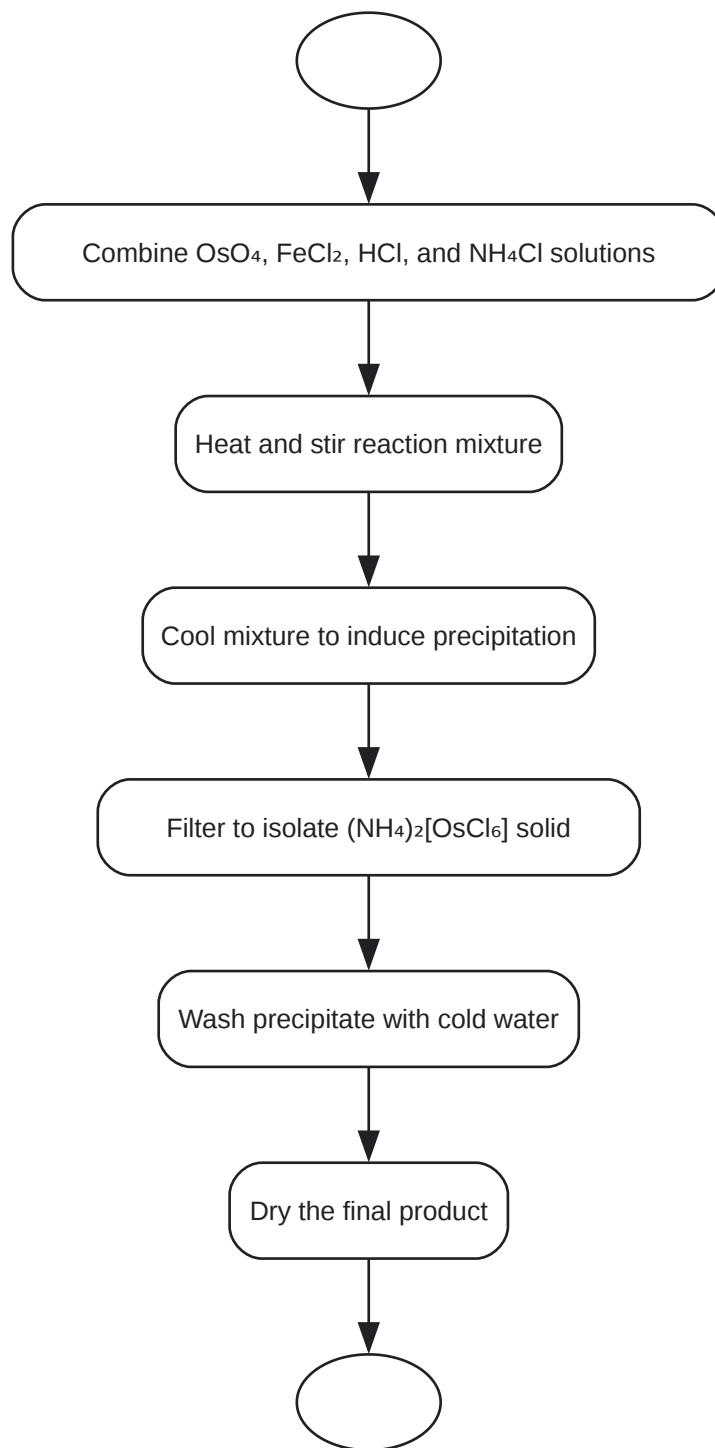
- Osmium tetroxide ( $\text{OsO}_4$ )
- Iron(II) chloride ( $\text{FeCl}_2$ )
- Concentrated hydrochloric acid (HCl)
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Distilled water
- Reaction vessel with a stirrer and heating mantle

- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven

**Procedure:**

- In a well-ventilated fume hood, carefully prepare a solution of osmium tetroxide in concentrated hydrochloric acid.
- In a separate vessel, dissolve iron(II) chloride and ammonium chloride in distilled water.
- Slowly add the iron(II) chloride and ammonium chloride solution to the osmium tetroxide solution while stirring continuously.
- Heat the reaction mixture gently to facilitate the reaction. The dark red to purple precipitate of  $(\text{NH}_4)_2[\text{OsCl}_6]$  will form.
- Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the collected solid with small portions of cold distilled water to remove any soluble impurities.
- Dry the product in a drying oven at a low temperature to avoid decomposition.

Diagram 1: Synthesis Workflow for  $(\text{NH}_4)_2[\text{OsCl}_6]$



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Caption: A generalized workflow for the synthesis of  $(\text{NH}_4)_2[\text{OsCl}_6]$ .

# Determination of Solubility by the Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. The concentration of the dissolved solute in a saturated solution is measured, typically using a gravimetric or spectroscopic method.

## Materials:

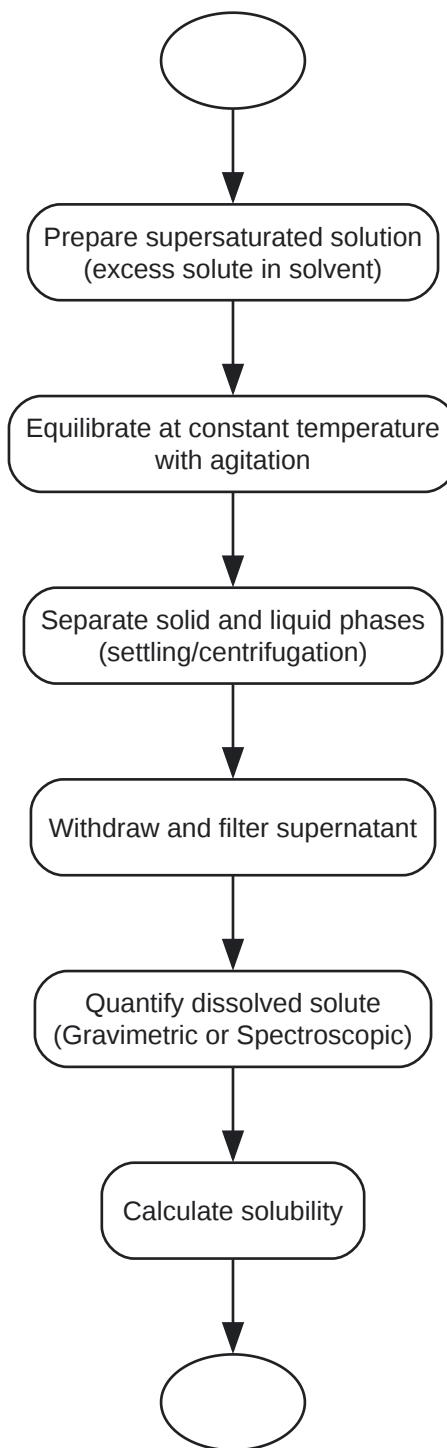
- $(\text{NH}_4)_2[\text{OsCl}_6]$  solid
- Solvent of interest (e.g., water, ethanol, methanol)
- Thermostatically controlled water bath or shaker
- Sealed vials or flasks
- Syringe filters (chemically compatible with the solvent)
- Analytical balance
- Evaporating dish or suitable container for gravimetric analysis
- Spectrophotometer (if using spectroscopic analysis)

## Procedure:

- **Sample Preparation:** Add an excess amount of solid  $(\text{NH}_4)_2[\text{OsCl}_6]$  to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** Once equilibrium is established, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.
- Quantification:
  - Gravimetric Analysis: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or mass of the filtered saturated solution to the dish. Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute). Once the solvent is completely removed, cool the dish in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved solute.
  - Spectroscopic Analysis: If  $(\text{NH}_4)_2[\text{OsCl}_6]$  has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus concentration must first be prepared using solutions of known concentration. The absorbance of the filtered saturated solution is then measured, and its concentration is determined from the calibration curve.
- Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Diagram 2: Workflow for Solubility Determination



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Caption: A logical workflow for determining the solubility of  $(\text{NH}_4)_2[\text{OsCl}_6]$ .

## Reactivity in Solution

Diammonium hexachloroosmate exhibits characteristic reactivity in solution. It is reported to be stable in hydrochloric acid.<sup>[2]</sup> However, it can be oxidized by strong oxidizing agents like nitric acid to form osmium tetroxide.<sup>[2]</sup> In the presence of a reducing agent such as hydrogen, it can be reduced to metallic osmium.<sup>[2]</sup> It also reacts with various ligands, such as triphenylphosphine, which can lead to the formation of different osmium complexes.<sup>[2]</sup>

## Conclusion

While diammonium hexachloroosmate is a compound of significant interest in various chemical fields, there is a conspicuous absence of precise, quantitative solubility data in readily available scientific literature. The qualitative descriptions indicate low solubility in cold water. For researchers and professionals in drug development, where precise solubility is paramount for formulation and delivery, the experimental determination of this property is essential. The generalized protocols for synthesis and solubility measurement provided in this guide offer a robust starting point for such investigations. Further research to quantify the solubility of  $(\text{NH}_4)_2[\text{OsCl}_6]$  in a range of aqueous and organic solvents at different temperatures would be a valuable contribution to the chemical sciences.

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